2-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C21H15N3O3S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C21H15N3O3S/c25-20(23-13-7-8-16-17(12-13)27-11-10-26-16)14-4-3-9-22-19(14)21-24-15-5-1-2-6-18(15)28-21/h1-9,12H,10-11H2,(H,23,25) |
InChI Key |
ZCQTUJAQZPYUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyridine-3-carboxylic Acid Derivatives
A thiobenzamide intermediate is formed by reacting 2-aminopyridine-3-carboxylic acid with benzoyl chloride in the presence of phosphorus pentasulfide (P₂S₁₀). Subsequent cyclization under acidic conditions yields the benzothiazole ring.
Reaction Conditions :
-
2-Aminopyridine-3-carboxylic acid (1 equiv), benzoyl chloride (1.2 equiv), P₂S₁₀ (2 equiv), toluene, reflux, 12 h.
-
Cyclization: Concentrated HCl, 100°C, 6 h.
Yield : ~45% (crude), purified via recrystallization (ethanol/water).
Suzuki-Miyaura Cross-Coupling
For higher regioselectivity, 2-bromopyridine-3-carboxylic acid is coupled with 2-(boronic acid)-1,3-benzothiazole under palladium catalysis:
Optimized Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2 equiv)
-
Solvent: DME/H₂O (4:1), 80°C, 24 h
-
Yield: 62% after column chromatography (SiO₂, hexane/ethyl acetate).
Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine
The dihydrobenzodioxin amine is synthesized from catechol derivatives:
Nitration and Reduction
-
Nitration : Catechol is nitrated with fuming HNO₃/H₂SO₄ to yield 4-nitrocatechol.
-
Etherification : Reaction with 1,2-dibromoethane in NaOH/ethanol forms 6-nitro-2,3-dihydro-1,4-benzodioxin.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.
Key Data :
-
Overall yield: 58%
-
Characterization: (CDCl₃): δ 6.72 (d, J = 8.4 Hz, 1H), 6.58 (d, J = 2.4 Hz, 1H), 6.48 (dd, J = 8.4, 2.4 Hz, 1H), 4.25 (m, 4H).
Amide Coupling: Final Step
The carboxylic acid is activated as an acid chloride and coupled with the dihydrobenzodioxin amine:
Acid Chloride Formation
2-(1,3-Benzothiazol-2-yl)pyridine-3-carboxylic acid (1 equiv) is treated with thionyl chloride (SOCl₂, 3 equiv) in anhydrous DCM under reflux (2 h). Excess SOCl₂ is removed under vacuum.
Amide Bond Formation
The acid chloride is reacted with 2,3-dihydro-1,4-benzodioxin-6-amine (1.1 equiv) in THF with triethylamine (2 equiv) as a base:
Optimized Conditions :
Characterization and Analytical Data
Spectroscopic Analysis
-
(400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.92 (dd, J = 4.8, 1.6 Hz, 1H, pyridine-H), 8.45 (dd, J = 7.6, 1.6 Hz, 1H, pyridine-H), 7.98–7.82 (m, 4H, benzothiazole-H), 7.12 (d, J = 8.4 Hz, 1H, benzodioxin-H), 6.85 (d, J = 2.4 Hz, 1H, benzodioxin-H), 6.75 (dd, J = 8.4, 2.4 Hz, 1H, benzodioxin-H), 4.30–4.18 (m, 4H, OCH₂CH₂O).
-
HRMS (ESI) : m/z calcd for C₂₁H₁₅N₃O₃S [M+H]⁺: 398.0904; found: 398.0906.
Purity Assessment
-
HPLC : >99% purity (C18 column, acetonitrile/water gradient).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole or benzodioxin rings.
Reduction: Reduction reactions could target the carboxamide group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In the field of synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the development of new compounds with tailored properties.
Biology
Compounds containing benzothiazole and pyridine moieties have been extensively studied for their potential as enzyme inhibitors and antimicrobial agents. Research indicates that such compounds can interact with biological targets, leading to significant biological activities.
Antimicrobial Activity
Research has shown that similar compounds exhibit notable antimicrobial properties. For example:
| Compound | Minimum Inhibitory Concentration (MIC) (μmol/L) | Bacterial Strain |
|---|---|---|
| 7a | 6 | Bacillus subtilis |
| 7e | 8 | Salmonella typhi |
| 9a | 6 | Staphylococcus aureus |
These findings suggest that 2-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide may possess similar antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines. The cytotoxicity was measured using the MTT assay:
| Cell Line | IC50 (μmol/L) |
|---|---|
| NCI-H460 (Lung) | 3.61 |
| HepG2 (Liver) | 3.14 |
| HCT-116 (Colon) | 4.20 |
These results indicate significant cytotoxicity against these tumor cell lines, comparable to established chemotherapeutics like doxorubicin.
Antioxidant Activity
Antioxidant properties were assessed by measuring the ability to inhibit lipid peroxidation in rat brain and kidney homogenates:
| Compound | Inhibition (%) |
|---|---|
| 7a | 91.2 |
| 7d | 92.8 |
| 9d | 90.4 |
This data suggests potent antioxidant activity, surpassing Trolox as a standard reference.
Medical Applications
In medicine, this compound could be investigated for its therapeutic potential due to its ability to interact with specific molecular targets. Its structural characteristics make it a candidate for drug development, particularly in treating diseases where benzothiazole and pyridine derivatives have shown efficacy.
Industrial Applications
Industrially, 2-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide may be utilized in developing new materials such as polymers or dyes due to its unique chemical properties. The stability and reactivity of its functional groups can be exploited in various applications across different sectors.
Case Studies
Several studies have highlighted the biological significance of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that benzothiazole derivatives exhibit significant activity against Gram-positive bacteria, suggesting potential for developing new antibiotics.
- Cytotoxicity Profiles : Research on pyridine-containing compounds showed promising results in inhibiting tumor growth across multiple cancer cell lines, reinforcing the therapeutic potential of this class of compounds.
Mechanism of Action
The mechanism of action for 2-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzodioxin Moieties
The 2,3-dihydro-1,4-benzodioxin group is a recurring motif in bioactive molecules. Key comparisons include:
Notes:
- EN300-266092’s dichloropyridine group may confer higher electrophilicity, influencing reactivity in medicinal chemistry applications compared to the target compound’s unsubstituted pyridine .
Pyridine- and Carboxamide-Containing Analogues
Pyridine-carboxamide derivatives are explored for diverse therapeutic roles:
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzamide derivatives (e.g., EN300-265813): These lack the benzothiazole ring but share the benzodioxin-carboxamide linkage, suggesting comparable solubility profiles .
- Dihydropyrimido[1,2-a]benzimidazole carboxamides : These exhibit anti-inflammatory and antimicrobial activities, highlighting the pharmacological versatility of carboxamide-linked heterocycles .
Key Research Findings and Gaps
- Structural Insights : The benzothiazole ring in the target compound may improve binding affinity to kinase targets compared to simpler pyridine derivatives .
- Data Limitations : Exact pharmacological data (e.g., IC₅₀ values) for the target compound are absent in available literature, necessitating further experimental validation.
Biological Activity
The compound 2-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide is a derivative of benzothiazole known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, characterized by a bicyclic structure comprising a benzene ring fused to a thiazole ring. Its molecular formula is , and it has a molecular weight of approximately 302.36 g/mol.
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The specific compound has shown promising results in various biological assays.
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of benzothiazole derivatives. The compound exhibits significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to established antitubercular agents like isoniazid and rifampicin .
Table 1: Antitubercular Activity of Benzothiazole Derivatives
| Compound | MIC (μM) | Reference |
|---|---|---|
| 2-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide | 0.10–0.19 | |
| Isoniazid | 0.05–0.15 | |
| Rifampicin | 0.10–0.20 |
The mechanism by which this compound exerts its biological effects involves interaction with specific biomolecules within the bacterial cells. It is believed to inhibit key enzymes involved in the metabolic pathways of M. tuberculosis, thereby disrupting cell wall synthesis and leading to bacterial cell death .
Biochemical Pathways
Research indicates that benzothiazole derivatives can influence various biochemical pathways:
- Cell Signaling : The compound may modulate signaling pathways related to immune responses.
- Gene Expression : It may alter the expression levels of genes involved in stress responses and virulence factors in pathogens .
Pharmacokinetics
Pharmacokinetic studies on similar benzothiazole derivatives suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These compounds typically exhibit good oral bioavailability and moderate half-lives, making them suitable candidates for further development as therapeutic agents .
Case Studies
Several studies have investigated the efficacy of benzothiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that compounds similar to the one showed significant antimicrobial activity against Staphylococcus aureus, with MIC values ranging from 19.7 to 24.2 μM.
- In Vivo Studies : Animal models treated with benzothiazole derivatives exhibited reduced bacterial load and inflammation markers associated with tuberculosis infection compared to controls .
Q & A
Q. What are the recommended synthetic routes for synthesizing 2-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis of structurally similar benzodioxin- and benzothiazole-containing compounds typically involves multi-step reactions, such as condensation of pyridine-3-carboxylic acid derivatives with benzothiazole amines. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt for carboxamide linkage.
- Reaction monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization .
- Structural confirmation : IR spectroscopy (amide C=O stretch at ~1650–1700 cm⁻¹) and ¹H/¹³C NMR (e.g., benzodioxin protons at δ 4.2–4.5 ppm as a quartet) .
Table 1 : Common Characterization Techniques for Intermediates
| Technique | Parameters | Purpose |
|---|---|---|
| TLC | Rf values, solvent system (e.g., ethyl acetate/hexane) | Monitor reaction progress |
| ¹H NMR | Chemical shifts (δ 6.5–8.5 ppm for aromatic protons) | Confirm functional groups |
| IR | Peaks at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O) | Validate amide formation |
Q. How can the crystal structure of this compound be resolved to confirm its molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, which is robust for small molecules and high-resolution data. Key considerations:
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Target enzymes like α-glucosidase or acetylcholinesterase due to the compound’s heterocyclic motifs. Protocols include:
- Enzyme inhibition assays : Measure IC₅₀ values using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis at 405 nm) .
- Dose-response curves : Test concentrations from 1 nM to 100 μM in triplicate to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting data in biological assays (e.g., inconsistent IC₅₀ values across studies) be systematically addressed?
- Methodological Answer :
- Control standardization : Ensure identical assay conditions (pH, temperature, substrate concentration) across experiments.
- Solubility optimization : Use DMSO stocks (< 1% final concentration) and confirm compound stability via HPLC .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess inter-experimental variability .
Q. What strategies can improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt formation : Screen with counterions (e.g., HCl, sodium) to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide moiety to improve membrane permeability .
- Nanoparticle encapsulation : Use PLGA polymers for controlled release, monitored via dynamic light scattering (DLS) .
Q. How can computational methods (e.g., molecular docking) predict binding modes to target receptors?
- Methodological Answer :
- Ligand preparation : Optimize 3D geometry using Gaussian 09 (DFT/B3LYP/6-31G*) and assign partial charges .
- Docking software : Use AutoDock Vina with flexible residues in the active site (e.g., catalytic triad of acetylcholinesterase). Validate with RMSD < 2.0 Å .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bond occupancy > 50%) .
Q. What experimental approaches can elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with substitutions at the benzothiazole (e.g., Cl, NO₂) or pyridine (e.g., methyl, methoxy) positions .
- Pharmacophore mapping : Generate QSAR models using CoMFA/CoMSIA to correlate electronic (e.g., Hammett σ) and steric parameters with activity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate force fields : Compare AMBER vs. CHARMM parameters for ligand-receptor interactions.
- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .
- Synchrotron studies : Use high-resolution cryo-EM to visualize binding pockets and adjust docking hypotheses .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
